quinoxaline-2,3-dicarbonitrile
Overview
Description
quinoxaline-2,3-dicarbonitrile is an organic compound with the molecular formula C10H4N4. It is a derivative of quinoxaline, characterized by the presence of two cyano groups at the 2 and 3 positions of the quinoxaline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-2,3-dicarbonitrile typically involves the condensation of o-phenylenediamine with a dicarbonyl compound, such as glyoxal or diketones, under specific conditions. The reaction is usually carried out in the presence of a catalyst and an organic solvent. For instance, the condensation reaction can be facilitated by using acetic acid as a solvent and heating the mixture to reflux .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, green chemistry approaches, such as using water as a solvent and employing microwave irradiation, have been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: quinoxaline-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the cyano groups to amines, resulting in the formation of 2,3-diaminoquinoxaline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as halides or alkylating agents are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinoxaline-2,3-dicarboxylic acid.
Reduction: 2,3-Diaminoquinoxaline.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of quinoxaline-2,3-dicarbonitrile and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, certain quinoxaline derivatives act as kinase inhibitors by binding to the ATP-binding site of the enzyme, thereby blocking its activity. This inhibition can disrupt cell signaling pathways, leading to the suppression of tumor growth in cancer models . The molecular targets and pathways involved vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
- Quinoxaline-6,7-dicarbonitrile
- Quinoxaline-5,8-dicarbonitrile
- 2,3-Diaminoquinoxaline
- Quinoxaline-2,3-dicarboxylic acid
Comparison: quinoxaline-2,3-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to quinoxaline-6,7-dicarbonitrile and quinoxaline-5,8-dicarbonitrile, the 2,3-substitution pattern allows for different reactivity and interaction with biological targets. Additionally, the presence of cyano groups in this compound makes it a versatile intermediate for further functionalization, enabling the synthesis of a wide range of derivatives with diverse applications .
Biological Activity
Quinoxaline-2,3-dicarbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, antiviral, anticancer, and other pharmacological effects, supported by data tables and case studies.
Overview of Quinoxaline Derivatives
Quinoxaline derivatives, including this compound, are recognized for their wide-ranging biological activities. They are characterized by a bicyclic structure containing nitrogen atoms that contribute to their reactivity and interaction with biological targets. The compound has been synthesized and evaluated for various pharmacological effects, making it a valuable scaffold in drug discovery.
1. Antimicrobial Activity
Quinoxaline derivatives have shown promising antimicrobial properties. A study indicated that certain derivatives exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this compound demonstrated effective inhibition against Mycobacterium tuberculosis and other pathogens.
Compound | Activity | IC50 (µM) |
---|---|---|
9a | Antimicrobial | 1.58 (SMMC-7721) |
9h | Hypoxic cytotoxicity | 0.76 (A549) |
2. Antiviral Activity
Recent research highlights the potential of quinoxaline derivatives as antiviral agents. These compounds have been evaluated for their efficacy against respiratory viruses such as influenza and coronaviruses. This compound has been identified as a candidate for further development due to its ability to inhibit viral replication.
Case Study: A derivative was tested against H1N1 influenza virus with an IC50 value of 0.2164 µM, indicating strong antiviral activity with minimal cytotoxic effects (CC50 = 315578.68 µM) .
3. Anticancer Properties
This compound and its derivatives have shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the quinoxaline ring can enhance anticancer activity.
Cell Line | Compound | IC50 (µM) |
---|---|---|
K562 | 9a | 17.53 |
PC3 | 9h | 25.0 |
A549 | 9h | 4.91 |
The most active compounds exhibited IC50 values ranging from 0.1 to 8.6 µM against different stages of Leishmania and Trypanosoma species .
Structure-Activity Relationship (SAR)
The biological activity of quinoxaline derivatives can be significantly influenced by their structural modifications. Studies have identified key functional groups that enhance their pharmacological properties:
Properties
IUPAC Name |
quinoxaline-2,3-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4N4/c11-5-9-10(6-12)14-8-4-2-1-3-7(8)13-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFPGENYYFVBPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303741 | |
Record name | 2,3-Dicyanoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60303741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17132-92-2 | |
Record name | 2,3-Quinoxalinedicarbonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160871 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dicyanoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60303741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.